molecular formula C13H19N3O4 B8610222 tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate

tert-butyl N-[4-[methoxy(methyl)carbamoyl]pyridin-2-yl]carbamate

Cat. No. B8610222
M. Wt: 281.31 g/mol
InChI Key: RYVXZZISRJIPIV-UHFFFAOYSA-N
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Patent
US06586423B2

Procedure details

To a solution of 2-chloro-N-methoxy-N-methylisonicotinamide (16-1, 500 mg, 2.49 mmole) in dry dioxane (5 ml) was added Cs2CO3 (1.22 g, 3.74 mmole), Xanthphos (216 mg, 0.37 mmole (Kranenburg, M. et. al. Organometallics 1995, 14, 3081-3089)), Pd2(dba)3 (114 mg, 0.12 mmole), and tert-butylcarbamate (350 mg, 2.99 mmole) then the mixture was heated to reflux. After 18 hr the mixture was cooled to RT., diluted with H2O, and extracted with EtOAc (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated. Flash column chromatography (50% EtOAc/hexanes) gave the titled compound as a pale yellow solid. 1H-NMR (500 MHz, CDCl3) δ8.31 (d, 1H, J=5.13 Hz), 8.16 (bs, 1H), 7.74 (s, 1H), 7.12 (d, 1H, J=5.13 Hz), 3.61 (s, 3H), 3.34 (s, 3H), 1.53 (s, 9H); MS (ES) (M+H)+282.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][N:13]=1)[C:5]([N:7]([O:9][CH3:10])[CH3:8])=[O:6].C([O-])([O-])=O.[Cs+].[Cs+].[CH3:20][C:21]1(C)[C:47]2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=C[C:22]1=2.C([NH:66][C:67](=[O:69])[O-:68])(C)(C)C>O1CCOCC1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH3:10][O:9][N:7]([CH3:8])[C:5]([C:4]1[CH:11]=[CH:12][N:13]=[C:2]([NH:66][C:67](=[O:69])[O:68][C:21]([CH3:47])([CH3:22])[CH3:20])[CH:3]=1)=[O:6] |f:1.2.3,8.9.10.11.12|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)N(C)OC)C=CN1
Name
Cs2CO3
Quantity
1.22 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
216 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
350 mg
Type
reactant
Smiles
C(C)(C)(C)NC([O-])=O
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
114 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
CON(C(=O)C1=CC(=NC=C1)NC(OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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